molecular formula C23H23N3O4S B11129816 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide

2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide

Cat. No.: B11129816
M. Wt: 437.5 g/mol
InChI Key: GSCZQXXNMPLXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide is a complex organic compound featuring an indole moiety, a sulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide typically involves multiple steps:

    Formation of the Indole Sulfonyl Intermediate: The initial step involves the sulfonylation of 2,3-dihydro-1H-indole. This can be achieved using sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenoxy Group: The sulfonylated indole is then reacted with 2-methylphenol under basic conditions to form the phenoxy intermediate.

    Acetamide Formation: The final step involves the reaction of the phenoxy intermediate with N-[(pyridin-3-YL)methyl]acetamide. This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be explored for anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the pyridine ring may facilitate interactions with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide stands out due to the specific positioning of the pyridine ring, which can significantly influence its binding properties and biological activity. The combination of the indole, sulfonyl, and pyridine moieties in this particular arrangement provides a unique scaffold for further chemical modifications and biological evaluations.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C23H23N3O4S/c1-17-13-20(31(28,29)26-12-10-19-6-2-3-7-21(19)26)8-9-22(17)30-16-23(27)25-15-18-5-4-11-24-14-18/h2-9,11,13-14H,10,12,15-16H2,1H3,(H,25,27)

InChI Key

GSCZQXXNMPLXJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OCC(=O)NCC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.